molecular formula C10H11BrO3 B3111563 Methyl 3-(3-bromophenoxy)propanoate CAS No. 18333-19-2

Methyl 3-(3-bromophenoxy)propanoate

Cat. No. B3111563
CAS RN: 18333-19-2
M. Wt: 259.1 g/mol
InChI Key: PGZCIZRFJQQCLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-(3-bromophenoxy)propanoate” is an organic compound with the CAS Number: 1548231-39-5 . It has a molecular weight of 273.13 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H13BrO3/c1-14-11(13)5-6-15-8-9-3-2-4-10(12)7-9/h2-4,7H,5-6,8H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a refractive index of 1.540 and a density of 1.382 g/mL at 25 °C .

Scientific Research Applications

Bromophenol Derivatives and Antioxidant Properties

Research on bromophenol derivatives, closely related to Methyl 3-(3-bromophenoxy)propanoate, indicates their potential in various applications. For instance, the study of bromophenols from the brown alga Leathesia nana has led to the discovery of compounds with structures elucidated using advanced spectroscopic methods, indicating the potential for exploring natural sources for novel bromophenols (Xu et al., 2004). Furthermore, benzylidene derivatives of 2-(4-bromophenoxy)-2-methyl propane hydrazide have shown promising antioxidant and biofilm inhibition properties (Sheikh et al., 2021).

Anti-inflammatory and Cytotoxic Activities

Compounds structurally related to this compound have been isolated from natural sources like Eucommia ulmoides Oliv. These compounds exhibit significant anti-inflammatory activities, as demonstrated by their inhibitory effect on LPS-induced NO production in macrophage cells (Ren et al., 2021). Additionally, novel dibenzyl bromophenols isolated from the brown alga Leathesia nana have shown selective cytotoxicity against human cancer cell lines, highlighting the potential for developing new anticancer agents (Xu et al., 2004).

Synthetic Applications in Organic Chemistry

The synthesis and characterization of various derivatives of bromophenoxy propanoates, like this compound, play a crucial role in the development of new materials and pharmaceuticals. For instance, the asymmetric synthesis of methyl 3-aryl-2-methylene-3-(prop-2-yn-1-yloxy)propanoates highlights the importance of such compounds in organic synthesis (Basavaiah et al., 2001).

Environmental and Kinetic Studies

This compound and its derivatives also have applications in environmental and kinetic studies. The determination of atmospheric methyl bromide, which shares similar functional groups with this compound, involves methodologies like cryotrapping-gas chromatography, useful for understanding natural sinks of such compounds (Kerwin et al., 1996). Additionally, the gas-phase pyrolytic reaction of related 3-phenoxy and 3-phenylsulfanyl-1-propanol derivatives provides insights into their kinetic behaviors (Dib et al., 2008).

Safety and Hazards

This compound is classified as a GHS07 substance, indicating that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

methyl 3-(3-bromophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-10(12)5-6-14-9-4-2-3-8(11)7-9/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZCIZRFJQQCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(3-bromophenoxy)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(3-bromophenoxy)propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(3-bromophenoxy)propanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(3-bromophenoxy)propanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(3-bromophenoxy)propanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(3-bromophenoxy)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.